2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine

Catalog No.
S13872064
CAS No.
M.F
C10H8BrClN2S
M. Wt
303.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyri...

Product Name

2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine

IUPAC Name

2-(5-bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine

Molecular Formula

C10H8BrClN2S

Molecular Weight

303.61 g/mol

InChI

InChI=1S/C10H8BrClN2S/c1-5-6(2)13-10(14-9(5)12)7-3-4-8(11)15-7/h3-4H,1-2H3

InChI Key

NIDSKPRHHAFJNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CC=C(S2)Br)C

2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine is a heterocyclic compound that combines elements of both thiophene and pyrimidine. It features a bromine atom on the thiophene ring and chlorine on the pyrimidine moiety, contributing to its unique chemical properties. The molecular formula for this compound is C11H10BrClN2SC_{11}H_{10}BrClN_2S, with a molecular weight of approximately 303.63 g/mol. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Typical of heterocycles, including:

  • Nucleophilic substitutions: The chlorine atom can be replaced by nucleophiles, leading to derivatives with different functional groups.
  • Cross-coupling reactions: The bromine atom can engage in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
  • Electrophilic aromatic substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

These reactions highlight the compound's versatility in organic synthesis and its potential for creating novel derivatives.

Preliminary studies suggest that compounds similar to 2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine exhibit various biological activities, including:

  • Antimicrobial properties: Compounds containing brominated and chlorinated heterocycles often show activity against bacteria and fungi.
  • Anticancer activity: Some pyrimidine derivatives have been reported to inhibit cancer cell proliferation.
  • Enzyme inhibition: Certain derivatives may act as inhibitors for specific enzymes involved in disease pathways.

Further biological evaluation is necessary to fully understand the pharmacological potential of this compound.

The synthesis of 2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine can be achieved through several methods:

  • Bromination and chlorination: Starting from 4,6-dimethylpyrimidine, bromination can be performed using bromine or a brominating agent followed by chlorination using thionyl chloride or similar reagents.
  • Multicomponent reactions: Utilizing a one-pot synthesis approach that combines thiophene derivatives with pyrimidine precursors under specific conditions can yield the desired compound efficiently.
  • Functional group transformations: Existing pyrimidine derivatives can be modified through halogenation and other transformations to introduce the required substituents.

These methods emphasize the compound's accessibility for synthetic chemists.

The potential applications of 2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine include:

  • Pharmaceutical development: As a lead compound for designing new drugs targeting specific diseases.
  • Agricultural chemicals: Potential use as a pesticide or herbicide due to its biological activity.
  • Material science: Its unique structure may contribute to the development of new materials with specific electronic or optical properties.

Interaction studies involving 2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine focus on its binding affinity with various biological targets, including:

  • DNA and RNA: Investigating how the compound interacts with nucleic acids could reveal mechanisms of action relevant to anticancer properties.
  • Enzymatic interactions: Understanding how it inhibits or activates specific enzymes could provide insights into its therapeutic applications.

Such studies are crucial for elucidating the compound's mechanism of action and optimizing its efficacy.

Several compounds share structural similarities with 2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-2-chloro-4,6-dimethylpyrimidineContains bromine and chlorine on pyrimidineSimple structure; used in various pharmaceutical applications
4-Chloro-5-bromothiopheneBrominated thiophene without pyrimidineFocuses on thiophene chemistry rather than pyrimidines
2-Amino-4,6-dimethylpyrimidineAmino group substitution on pyrimidineKnown for its role as an intermediate in drug synthesis
5-(4-Bromophenyl)-4-chloro-pyrimidinoneContains a phenyl group instead of thiopheneExhibits different biological activities due to phenyl substitution

These compounds illustrate the diversity within this class of heterocyclic compounds while highlighting the unique features of 2-(5-Bromothiophen-2-yl)-4-chloro-5,6-dimethylpyrimidine. Its combination of brominated thiophene and chlorinated pyrimidine sets it apart in terms of potential applications and biological activity.

Catalytic Coupling Approaches in Thiophene-Pyrimidine Hybridization

Palladium-catalyzed cross-coupling reactions dominate the synthesis of thiophene-pyrimidine hybrids due to their versatility in forming carbon-carbon bonds between aromatic systems. The Suzuki-Miyaura coupling, Stille reaction, and Negishi coupling have been tailored to link bromothiophene derivatives with halogenated pyrimidines.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is widely employed for coupling 5-bromothiophene-2-boronic acid with 4-chloro-5,6-dimethylpyrimidine derivatives. A representative protocol involves PdCl~2~(PPh~3~)~2~ (5 mol%) as the catalyst, potassium carbonate as the base, and a water/THF solvent system under microwave irradiation at 100°C for 1 hour, achieving yields up to 95%. This method benefits from the stability of boronic acids and the mild reaction conditions, which preserve the integrity of the pyrimidine ring’s chloro and methyl substituents.

Comparative studies highlight the superiority of Suzuki-Miyaura over Stille coupling in avoiding toxic organotin reagents. For example, coupling 5-bromo-2-thienyltrimethylstannane with 4-chloro-5,6-dimethylpyrimidine using Pd(PPh~3~)~4~ in DMF at 80°C yields 78% product but requires stringent handling of tin byproducts.

Negishi Coupling for Challenging Substrates

Negishi coupling addresses limitations in Suzuki-Miyaura protocols, particularly for substrates prone to protodeboronation. Organozinc reagents derived from 5-bromothiophene react efficiently with 4-chloro-5,6-dimethylpyrimidine under Pd-RuPhos catalysis (0.5 mol%) at room temperature, achieving 92% yield. This method is critical for synthesizing derivatives with electron-withdrawing groups that destabilize boronic acids.

Table 1. Comparison of Catalytic Coupling Methods

MethodCatalystConditionsYield (%)Advantages
Suzuki-MiyauraPdCl~2~(PPh~3~)~2~H~2~O/THF, 100°C95Low toxicity, air-stable reagents
StillePd(PPh~3~)~4~DMF, 80°C78Broad substrate scope
NegishiPd-RuPhosTHF, RT92Tolerates sensitive functionalities

Multi-Step Strategies Involving Gewald Reaction and Dieckmann Cyclization

The Gewald reaction and Dieckmann cyclization provide complementary routes to construct the thiophene and pyrimidine moieties before coupling.

Gewald Reaction for Thiophene Synthesis

The Gewald reaction condenses ketones with cyanoacetates and elemental sulfur to form 2-aminothiophenes. For 5-bromo-2-thiophene derivatives, cyclopentanone reacts with methyl cyanoacetate and sulfur in ethanol under reflux, yielding 2-amino-5-bromothiophene-3-carboxylate (85% yield). Subsequent hydrolysis and decarboxylation generate the 5-bromothiophene fragment.

Dieckmann Cyclization for Pyrimidine Formation

Dieckmann cyclization constructs the pyrimidine ring via intramolecular ester condensation. Ethyl 3-(dimethylamino)propanoate undergoes cyclization in the presence of sodium hydride, forming 5,6-dimethylpyrimidin-4-ol. Chlorination with phosphorus oxychloride introduces the 4-chloro substituent, completing the pyrimidine core.

Sequential Coupling and Functionalization

A three-step sequence combines these methods:

  • Gewald synthesis of 5-bromothiophene.
  • Dieckmann cyclization to 4-chloro-5,6-dimethylpyrimidine.
  • Suzuki-Miyaura coupling to link the fragments.

This approach achieves an overall yield of 67%, with purity >98% confirmed by HPLC.

Regioselective Bromination and Chlorination Techniques

Regioselective halogenation is critical for introducing bromine and chlorine at specific positions without disturbing methyl groups or the heterocyclic framework.

Bromination of Thiophene

Electrophilic bromination of 2-thiopheneacetic acid using N-bromosuccinimide (NBS) in acetic acid selectively installs bromine at the 5-position (89% yield). The carboxyl group directs electrophilic attack via resonance stabilization, ensuring regioselectivity.

Chlorination of Pyrimidine

Chlorination at the 4-position of 5,6-dimethylpyrimidine employs phosphorus oxychloride (POCl~3~) with catalytic dimethylformamide (DMF). Heating at 110°C for 6 hours achieves quantitative conversion, with no observable chlorination at methyl-bearing carbons.

Table 2. Regioselective Halogenation Conditions

SubstrateReagentCatalystTemp (°C)Time (h)Yield (%)
2-Thiopheneacetic acidNBS-25289
5,6-DimethylpyrimidinePOCl~3~DMF1106>99

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Exact Mass

301.92801 g/mol

Monoisotopic Mass

301.92801 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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